molecular formula Bi B1240523 Bismuth-213 CAS No. 15776-20-2

Bismuth-213

货号: B1240523
CAS 编号: 15776-20-2
分子量: 212.99438 g/mol
InChI 键: JCXGWMGPZLAOME-RNFDNDRNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bismuth-213, also known as this compound, is a useful research compound. Its molecular formula is Bi and its molecular weight is 212.99438 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Introduction to Bismuth-213

This compound is a radioactive isotope that has garnered significant attention in the fields of medicine and material science due to its unique properties. As a decay product of Actinium-225, it emits high-energy alpha particles, making it particularly effective in targeted alpha-particle therapy for cancer treatment. This compound's short half-life of approximately 46 minutes allows for rapid decay, which is advantageous in minimizing radiation exposure to healthy tissues while effectively targeting malignancies.

Targeted Alpha-Particle Therapy

This compound is primarily utilized in targeted alpha-particle therapy (TAPT), which is a form of radiotherapy that delivers localized radiation directly to cancer cells. This approach significantly reduces collateral damage to surrounding healthy tissues compared to conventional therapies. Clinical trials have demonstrated promising results in treating various cancers, including:

  • Acute Myeloid Leukemia : Initial studies showed that this compound conjugated with monoclonal antibodies effectively targets leukemia cells, achieving high radiation doses specifically in the bone marrow while sparing other organs .
  • Prostate Cancer : Research indicates that this compound can be used to treat prostate cancer, especially in cases resistant to other forms of therapy .

Diagnostic Imaging

In addition to therapeutic applications, this compound plays a role in diagnostic imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These imaging modalities utilize this compound to enhance the visualization of tumors, thereby improving early detection and treatment planning .

Case Studies

  • Memorial Sloan-Kettering Cancer Center Trials : A study involving nine patients with leukemia treated with this compound showed no acute toxicity and highlighted its potential safety and efficacy in cancer therapy .
  • Clinical Trials in Europe : Ongoing clinical trials are exploring the use of this compound for various cancers, including lymphomas and micrometastatic carcinomas, with positive preliminary results indicating its viability as a therapeutic agent .

Radiation-Resistant Materials

This compound's properties extend beyond healthcare; it is also instrumental in developing advanced materials for radiation shielding and nuclear technology. The isotope's ability to emit alpha particles makes it valuable for creating materials that can withstand extreme radiation environments, such as:

  • Nuclear Reactors : this compound is being integrated into composite materials designed for use in nuclear reactors, enhancing their safety and operational efficiency.
  • Radiation Shielding Technologies : The isotope contributes to advancements in protective gear and containment systems used in environments with high radiation exposure .

Case Studies

  • Advanced Composite Materials : Research is underway to incorporate this compound into new composite materials aimed at improving safety standards in industries where radiation exposure poses significant risks .
  • Nuclear Waste Containment : Studies are focusing on using this compound-enhanced materials for better containment solutions for nuclear waste, thereby addressing environmental concerns associated with radioactive materials .

常见问题

Q. What are the key radiochemical properties of Bismuth-213 that make it suitable for targeted alpha therapy (TAT)?

Basic Research Question
this compound (²¹³Bi) emits high-energy α-particles (8.4 MeV) with a short penetration range (40–100 μm), enabling localized destruction of cancer cells while sparing healthy tissue. Its half-life (45.6 minutes) necessitates rapid synthesis and administration but minimizes prolonged radiation exposure. ²¹³Bi is derived from the decay of Actinium-225 (²²⁵Ac), allowing in vivo generation via a radionuclide generator system. Its compatibility with chelators like DOTA and DEPA enables stable conjugation to targeting vectors (e.g., monoclonal antibodies) for precise tumor targeting .

Methodological Insight : Researchers prioritize chelator selection (e.g., DOTA vs. DEPA) based on binding kinetics studies using gamma spectroscopy to quantify unbound ²¹³Bi post-labeling. Stability assays under physiological conditions (pH 7.4, 37°C) are critical to ensure therapeutic efficacy .

Q. How is this compound synthesized and purified for preclinical studies?

Basic Research Question
²¹³Bi is typically obtained via elution from a ²²⁵Ac/²¹³Bi generator, similar to technetium-99m generators. ²²⁵Ac (t₁/₂ = 10 days) decays to ²¹³Bi, which is chemically separated using cation-exchange chromatography. Quality control involves gamma spectrometry (440 keV photopeak for ²¹³Bi) and radiochemical purity tests (e.g., ITLC) to confirm ≥95% purity .

Methodological Insight : Protocols require strict adherence to decay correction calculations due to ²¹³Bi’s short half-life. Researchers use time-point measurements (e.g., 0, 1, 3 hours post-elution) to monitor ingrowth of ²¹³Bi from ²²⁵Ac and validate separation efficiency .

Q. What methodological challenges arise when quantifying this compound activity in vivo due to its decay chain?

Advanced Research Question
²¹³Bi’s decay progeny (e.g., Francium-221, t₁/₂ = 4.8 minutes) complicate gamma counter measurements. The ²¹³Bi 440 keV photopeak overlaps with higher-energy emissions from ²²¹Fr (e.g., 785 keV), requiring scatter correction or sequential time-point measurements to isolate ²¹³Bi signals. Decay equilibrium assumptions (e.g., between ²²⁵Ac and ²¹³Bi) must be validated to avoid overestimating ²¹³Bi activity .

Methodological Insight : Advanced protocols use multiple time-point gamma counter measurements (pre- and post-secular equilibrium) and Monte Carlo simulations to model decay kinetics. For example, scatter correction for ²²¹Fr’s 785 keV emissions improves ²¹³Bi quantification accuracy to within 3% .

Q. How do researchers address the recoiled daughter effect of this compound in radiopharmaceutical biodistribution studies?

Advanced Research Question
The recoil energy from α-decay can displace ²¹³Bi from its carrier molecule, leading to unbound ²¹³Bi redistribution in non-target tissues (e.g., kidneys). This "recoiled daughter effect" is quantified using ex vivo gamma counting of ²²¹Fr (a ²¹³Bi precursor) or autoradiography. Studies show >90% unbound ²¹³Bi in kidneys 24 hours post-administration, necessitating ligand stability optimization .

Methodological Insight : Dual-isotope tracking (²²⁵Ac and ²¹³Bi) in murine models helps differentiate carrier-bound vs. free ²¹³Bi. Stability data for [²²⁵Ac]Ac-DOTA complexes reveal ligand-dependent retention rates, guiding chelator redesign .

Q. What experimental models are used to evaluate this compound’s efficacy against resistant cancers or biofilms?

Advanced Research Question
In vitro models include 3D tumor spheroids and MRSA biofilms treated with ²¹³Bi-labeled antibodies. Dose-dependent cytotoxicity is assessed via clonogenic assays (cancer) or CFU counting (biofilms). For example, 370 kBq of ²¹³Bi-RIT achieves 99% planktonic MRSA killing, while 185 kBq eradicates biofilms .

Methodological Insight : Researchers use alpha particle track detectors (e.g., CR-39) to visualize ²¹³Bi’s spatial distribution in tissues. Biodistribution studies combine gamma counting with histopathology to correlate radiation dose with tumor necrosis .

Q. How do contradictions in decay chain data impact therapeutic dose calculations?

Advanced Research Question
Discrepancies arise when using ²²¹Fr (vs. ²¹³Bi) for activity quantification. For instance, kidney uptake observed in ²²¹Fr-based ex vivo studies may not reflect ²¹³Bi’s actual distribution, leading to misinterpretation of toxicity profiles. Harmonizing protocols (e.g., single time-point vs. multi-time-point) is critical for cross-study comparability .

Methodological Insight : A standardized protocol using scatter-corrected ²²¹Fr measurements (30-minute post-administration) balances accuracy and practicality for clinical QC, reducing inter-lab variability .

Q. What strategies optimize this compound’s tumor targeting while minimizing renal toxicity?

Advanced Research Question
Ligand engineering (e.g., peptide backbone modifications) and pretargeting approaches (e.g., click chemistry) reduce renal retention. Pharmacokinetic modeling identifies optimal dosing intervals to exploit ²¹³Bi’s short half-life while avoiding saturation of target receptors .

Methodological Insight : Comparative studies of ²¹³Bi-DOTA-JR11 vs. ¹⁷⁷Lu-DOTA-JR11 in NET models highlight the need for tumor-to-kidney ratio optimization via dosimetry simulations .

属性

CAS 编号

15776-20-2

分子式

Bi

分子量

212.99438 g/mol

IUPAC 名称

bismuth-213

InChI

InChI=1S/Bi/i1+4

InChI 键

JCXGWMGPZLAOME-RNFDNDRNSA-N

SMILES

[Bi]

手性 SMILES

[213Bi]

规范 SMILES

[Bi]

同义词

213Bi radioisotope
Bi-213 radioisotope
Bismuth-213

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。